molecular formula C18H16F3N3O3 B4885739 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B4885739
M. Wt: 379.3 g/mol
InChI Key: GBKARRBWOGTGFX-UHFFFAOYSA-N
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Description

1-Benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a piperazine derivative featuring a benzoyl group at the 1-position and a 2-nitro-4-(trifluoromethyl)phenyl substituent at the 4-position of the piperazine ring. The compound’s structural complexity arises from the combination of electron-withdrawing groups (nitro and trifluoromethyl) and the aromatic benzoyl moiety, which collectively influence its physicochemical and biological properties. Its synthesis typically involves multi-step reactions, including coupling of benzoic acid derivatives with piperazine intermediates under controlled conditions . The trifluoromethyl group enhances lipophilicity, promoting membrane permeability, while the nitro group may contribute to redox activity or serve as a hydrogen bond acceptor in biological interactions .

Properties

IUPAC Name

[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c19-18(20,21)14-6-7-15(16(12-14)24(26)27)22-8-10-23(11-9-22)17(25)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKARRBWOGTGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for industrial production.

Chemical Reactions Analysis

1-Benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness is highlighted through comparisons with structurally related piperazine derivatives. Key differences in substituent groups, positions, and electronic effects are summarized below:

Structural Analogs and Substituent Effects

Compound Name Key Structural Features Distinctive Properties Biological/Chemical Implications
1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride Methyl group at 1-position; lacks benzoyl moiety Reduced aromatic interactions compared to benzoyl-substituted analogs Lower binding affinity to aromatic-rich enzyme pockets; altered pharmacokinetics due to decreased lipophilicity
1-Benzoyl-4-(4-nitrophenyl)piperazine Nitro group at para position (4-nitrophenyl) instead of 2-nitro-4-(trifluoromethyl)phenyl Enhanced planarity due to para-nitro group; weaker electron-withdrawing effect than trifluoromethyl Potential differences in receptor binding selectivity and metabolic stability
1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine 4-Methylbenzoyl and 4-nitrophenyl substituents Increased steric hindrance from methyl group; balanced electronic effects Improved solubility and modified interaction with hydrophobic enzyme domains compared to non-methylated analogs
1-[2-(Trifluoromethyl)phenyl]imidazole Imidazole core instead of piperazine; trifluoromethyl at ortho position Higher rigidity and altered hydrogen-bonding capacity Distinct biological targets (e.g., nitric oxide synthase inhibition) due to heterocycle variation
1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine Nitroso group instead of nitro Higher reactivity in redox reactions; potential for radical-mediated biological effects Differing mechanisms in pharmacological activity, such as vasodilation or cytotoxicity

Electronic and Steric Modulations

  • This may limit interactions with flat binding pockets but enhance selectivity for specific enzymes .
  • Trifluoromethyl vs. Halogenated Groups : The trifluoromethyl group’s strong electron-withdrawing nature and lipophilicity contrast with halogens (e.g., chloro, bromo), which offer less electronegativity but similar steric bulk. This difference impacts solubility, metabolic stability, and target engagement .
  • Benzoyl vs. Alkyl Substitutions: The benzoyl group enables π-π stacking with aromatic residues in proteins, a feature absent in alkyl-substituted analogs like 1-methylpiperazine derivatives. This interaction is critical for inhibiting enzymes such as monoamine oxidases or kinases .

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